BenchChemオンラインストアへようこそ!

Isoquinolinesulfonamide

Kinase inhibitor scaffold Calmodulin antagonism Medicinal chemistry

Procure Isoquinolinesulfonamide (CAS 100107-43-5) – the unsubstituted isoquinoline-1-sulfonamide core – for complete synthetic control in kinase inhibitor SAR. Unlike naphthalenesulfonamides (e.g., W-7), this scaffold eliminates calmodulin antagonism, providing a cleaner pharmacological starting point validated by clinical derivatives like fasudil. Derivatize the 1-sulfonamide position to access unexplored selectivity space, avoiding patented 5-substituted analogs. More cost-effective per mole than finished probes; ideal for focused library synthesis and activity-based probe design.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
CAS No. 100107-43-5
Cat. No. B3044496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinolinesulfonamide
CAS100107-43-5
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN=C2S(=O)(=O)N
InChIInChI=1S/C9H8N2O2S/c10-14(12,13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H2,10,12,13)
InChIKeyGZZCYMXZJQCAJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinolinesulfonamide CAS 100107-43-5: Procurement-Quality Unsubstituted Scaffold for Kinase Inhibitor Derivatization


Isoquinolinesulfonamide (CAS 100107-43-5), structurally designated as isoquinoline-1-sulfonamide, is the unsubstituted core scaffold that defines a broadly studied class of ATP-competitive kinase inhibitors [1]. This core structure, characterized by a sulfonamide group attached to the isoquinoline ring, serves as the foundational pharmacophore from which numerous potent derivatives—including H-7, H-8, fasudil (HA-1077), H-1152, and ML-7/ML-9 series—have been developed [2]. Unlike downstream functionalized analogs, the unsubstituted parent scaffold is procured as a versatile building block for medicinal chemistry exploration and custom inhibitor synthesis, rather than as a ready-to-use biological probe [3].

Why Isoquinolinesulfonamide CAS 100107-43-5 Cannot Be Substituted by Naphthalenesulfonamide Scaffolds in Kinase Inhibitor Development


The critical differentiation of the isoquinolinesulfonamide scaffold lies in its structural origin: it was explicitly designed by replacing the naphthalene ring of calmodulin antagonists such as W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide) with an isoquinoline ring [1]. This deliberate scaffold hop eliminated calmodulin antagonism—a confounding biological activity—while preserving and redirecting inhibitory activity toward specific protein kinases [2]. Consequently, naphthalenesulfonamide analogs cannot be generically substituted for isoquinolinesulfonamide in kinase-targeted applications, as the former retain potent calmodulin antagonist activity that introduces off-target signaling interference [1]. The isoquinoline scaffold therefore provides a cleaner pharmacological starting point for developing selective kinase inhibitors, a differentiation that directly impacts experimental design and data interpretability [3].

Quantitative Evidence Guide: Isoquinolinesulfonamide CAS 100107-43-5 Differentiation vs. Structural Analogs


Scaffold-Level Differentiation: Elimination of Calmodulin Antagonism vs. Naphthalenesulfonamide W-7

The isoquinolinesulfonamide scaffold was derived from naphthalenesulfonamide calmodulin antagonists through deliberate heterocyclic replacement. When the naphthalene ring of W-7 was replaced by isoquinoline, the resulting isoquinolinesulfonamide derivatives (including the parent scaffold) completely lost calmodulin antagonism activity [1]. This represents a fundamental functional divergence: naphthalenesulfonamides such as W-7 act as potent calmodulin antagonists that secondarily inhibit protein kinases only at higher concentrations, whereas isoquinolinesulfonamides are direct kinase inhibitors devoid of calmodulin-interfering activity [2].

Kinase inhibitor scaffold Calmodulin antagonism Medicinal chemistry Target selectivity

Derivative Potency Benchmark: H-8 (5-Isoquinolinesulfonamide Derivative) Ki Values Across Kinase Panel

The 5-isoquinolinesulfonamide derivative H-8 (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide) demonstrates measurable kinase inhibition with defined Ki values [1]. H-8 inhibited cGMP-dependent protein kinase (PKG) with Ki = 0.48 µM and cAMP-dependent protein kinase (PKA) with Ki = 1.2 µM, establishing a ~2.5-fold selectivity preference for PKG over PKA [2]. H-8 was identified as the most active inhibitor among the isoquinolinesulfonamide series evaluated in the foundational 1984 study, showing preferential inhibition of cyclic nucleotide-dependent protein kinases over other kinase families [3]. This quantitative profile illustrates how structural elaboration from the parent scaffold enables tunable selectivity patterns.

PKA inhibitor PKG inhibitor Kinase selectivity ATP-competitive inhibitor

Clinical Translation Trajectory: Fasudil (HA-1077) Kinase Selectivity Window vs. Second-Generation ROCK Inhibitors

Fasudil (hexahydro-1-(5-isoquinolinesulfonyl)-1H-1,4-diazepine, HA-1077), an isoquinolinesulfonamide derivative, exhibits an IC50 against Rho-kinase (ROCK) that is >10-fold lower than its IC50 values against PKA, PKB, PKC, PKG, MLCK, and CaMKII [1]. Despite this selectivity window, fasudil retains relatively potent inhibition of these off-target kinases [2]. Subsequent scaffold optimization produced H-1152, which achieved dramatically improved potency (Ki = 1.6 nM) while demonstrating poor inhibition of other serine/threonine kinases [3]. Fasudil is approved for clinical use in Japan for cerebral vasospasm treatment, representing the first protein kinase inhibitor to achieve regulatory approval [4]. The parent isoquinolinesulfonamide scaffold CAS 100107-43-5 serves as the structural ancestor of this clinically validated pharmacophore [5].

ROCK inhibitor Cerebral vasospasm Kinase selectivity Therapeutic index

Scaffold Positional Isomer Differentiation: 1-Sulfonamide vs. 5-Sulfonamide Substitution Pattern

The unsubstituted parent scaffold (CAS 100107-43-5) bears the sulfonamide group at the 1-position of the isoquinoline ring (isoquinoline-1-sulfonamide) . In contrast, the majority of biologically characterized isoquinolinesulfonamide derivatives—including H-7, H-8, fasudil, H-1152, and hydroxyfasudil—feature sulfonamide substitution at the 5-position [1]. The 1-sulfonamide scaffold offers distinct synthetic accessibility and regiochemical differentiation from the 5-substituted analogs that dominate the kinase inhibitor literature [2]. This positional difference enables alternative SAR exploration not accessible via commercial 5-isoquinolinesulfonamide intermediates [3].

Positional isomer SAR Kinase inhibitor design Medicinal chemistry

Research and Industrial Application Scenarios for Isoquinolinesulfonamide CAS 100107-43-5


Medicinal Chemistry: Synthesis of Novel ATP-Competitive Kinase Inhibitor Libraries

The unsubstituted isoquinolinesulfonamide scaffold (CAS 100107-43-5) serves as a versatile starting material for synthesizing focused libraries of kinase inhibitors through derivatization of the sulfonamide nitrogen and/or the isoquinoline ring [1]. Researchers can leverage the scaffold's established ATP-competitive mechanism and the extensive SAR knowledge derived from clinical-stage derivatives such as fasudil and H-1152 [2]. Critically, this scaffold provides a clean pharmacological starting point devoid of calmodulin antagonism—a key differentiation from naphthalenesulfonamide alternatives [3]. The 1-sulfonamide substitution pattern (vs. the more common 5-sulfonamide in marketed compounds) offers unexplored SAR space for discovering inhibitors with potentially novel selectivity fingerprints [4].

Chemical Biology: Development of Affinity Probes for Kinase Subproteome Profiling

Isoquinolinesulfonamides have been successfully employed as reversible kinase inhibitor scaffolds for affinity-based tagging and functional proteomics applications [1]. The ATP-competitive binding mode of this scaffold class enables the design of activity-based probes that capture kinase subproteomes [2]. The parent scaffold CAS 100107-43-5 can be functionalized with photo-reactive crosslinking groups or affinity tags (biotin, fluorophores) to generate chemical biology tools for kinase target identification and selectivity profiling [3]. This approach has been validated in proof-of-concept studies demonstrating that isoquinolinesulfonamide-based probes can reduce proteome complexity for targeted kinase analysis [4].

Drug Discovery: Hit-to-Lead Optimization of Rho-Kinase (ROCK) Inhibitors for Cardiovascular and Ophthalmic Indications

The isoquinolinesulfonamide pharmacophore has demonstrated clinical validation through fasudil, approved for cerebral vasospasm, and continues to drive discovery of next-generation ROCK inhibitors for glaucoma, pulmonary hypertension, and cardiovascular diseases [1]. Second-generation derivatives such as H-1152 (Ki = 1.6 nM) and hydroxyfasudil (more specific ROCK inhibition than fasudil) illustrate the scaffold's capacity for iterative potency and selectivity optimization [2]. The unsubstituted parent scaffold CAS 100107-43-5 provides a blank chemical canvas for designing novel ROCK inhibitors that may overcome limitations of current clinical candidates, including metabolic instability and limited blood-brain barrier penetration [3].

Vendor Differentiation: Procurement of Unfunctionalized Scaffold vs. Pre-Functionalized Analogs

Procurement of isoquinolinesulfonamide CAS 100107-43-5—the unsubstituted parent scaffold—offers distinct advantages over purchasing pre-functionalized derivatives for research groups conducting SAR exploration [1]. Unlike downstream analogs such as fasudil or ML-7, which are procured as finished research tools or drug substances, the parent scaffold enables full synthetic control over the final inhibitor structure [2]. This is particularly valuable when intellectual property considerations require novel substitution patterns distinct from patented 5-isoquinolinesulfonamide derivatives [3]. Additionally, the unsubstituted scaffold is typically more cost-effective per mole than complex functionalized analogs, supporting larger-scale exploratory synthesis programs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoquinolinesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.